molecular formula C10H6F2N2O3 B6631917 3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid

3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid

Cat. No. B6631917
M. Wt: 240.16 g/mol
InChI Key: OQOGMUABZQBESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid, commonly known as DFOB, is a chemical compound with potential applications in the field of scientific research. DFOB is a member of the oxadiazole family of compounds and is known for its unique properties, which make it an attractive candidate for use in various research applications.

Mechanism of Action

The mechanism of action of DFOB in cancer cells is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for cancer cell survival and proliferation. DFOB has been shown to induce apoptosis (programmed cell death) in cancer cells by activating various pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
In addition to its anticancer properties, DFOB has also been shown to exhibit various other biochemical and physiological effects. Studies have shown that DFOB can inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. DFOB has also been shown to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DFOB in laboratory experiments is its high potency and specificity. DFOB exhibits potent activity against cancer cells at very low concentrations, making it a valuable tool for studying cancer biology. However, one of the limitations of using DFOB in laboratory experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research involving DFOB. One area of interest is the development of novel DFOB analogs with improved solubility and potency. Another area of interest is the use of DFOB in combination with other anticancer agents to enhance its efficacy. Additionally, further research is needed to fully understand the mechanism of action of DFOB in cancer cells and to identify potential biomarkers that can be used to predict patient response to DFOB treatment.

Synthesis Methods

The synthesis of DFOB involves the reaction of 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid with 2-aminobenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using standard methods such as recrystallization or column chromatography.

Scientific Research Applications

DFOB has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of DFOB is in the field of cancer research. Studies have shown that DFOB exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O3/c11-7(12)9-13-8(14-17-9)5-2-1-3-6(4-5)10(15)16/h1-4,7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOGMUABZQBESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NOC(=N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid

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